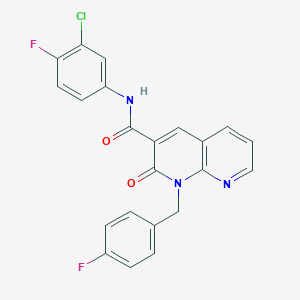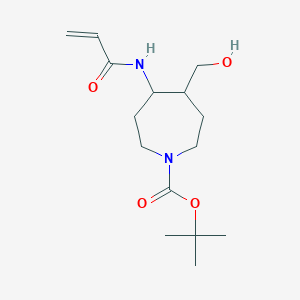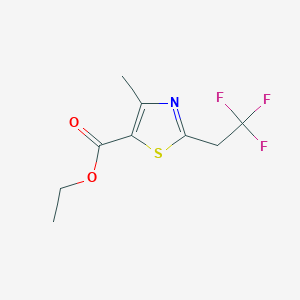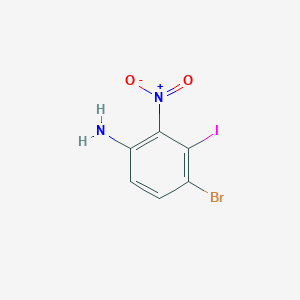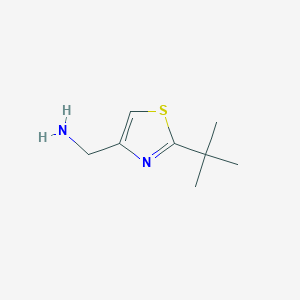![molecular formula C15H14N6O2 B2409875 3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine CAS No. 2198770-55-5](/img/structure/B2409875.png)
3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine” is a complex organic molecule that contains several functional groups including a triazole ring, an azetidine ring, a carbonyl group, an oxazole ring, and a pyridine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps including the formation of the triazole ring via click chemistry and the formation of the azetidine ring via a cyclization reaction . The carbonyl group could be introduced via a carbonylation reaction, and the oxazole and pyridine rings could be formed via cyclization and aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole, azetidine, oxazole, and pyridine rings would all contribute to the rigidity of the molecule, while the carbonyl group would introduce a polar character .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The triazole ring could participate in nucleophilic substitution reactions, the azetidine ring could undergo ring-opening reactions, the carbonyl group could undergo addition reactions, and the oxazole and pyridine rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make it a solid at room temperature, and the presence of the carbonyl group would make it polar .Applications De Recherche Scientifique
- The triazole moieties in TBTA coordinate with copper ions, stabilizing both Cu(I) and Cu(II) species. Importantly, TBTA allows these reactions to occur under mild conditions, without the need for an inert atmosphere or anhydrous solvents .
- TBTA’s compatibility with biological systems makes it an excellent tool for studying protein-protein interactions, enzyme kinetics, and cellular processes .
- Some derivatives of TBTA exhibit promising cytotoxic activity against cancer cell lines. For instance, one derivative demonstrated nanomolar IC50 values against various cancer cells .
- Researchers continue to explore TBTA-based compounds as potential anticancer agents. Their unique triazole scaffold and copper-binding properties make them intriguing candidates for drug development .
- This property is particularly valuable in metal-catalyzed reactions, where maintaining the active oxidation state of the metal is crucial .
- These efforts aim to develop novel compounds for targeted cancer therapy by inhibiting specific kinases involved in cancer progression .
Click Chemistry Ligand
Protein Labeling and Enzyme Studies
Cancer Research
Metal Stabilization
Bioisosteric Replacement and Scaffold Hopping
Chemical Biology Tool
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound “3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine” is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
The compound interacts with its target, SIRT3, by acting as a selective inhibitor . It binds to the active site of the enzyme, thereby inhibiting its activity . The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively, indicating a higher selectivity for SIRT3 .
Biochemical Pathways
The inhibition of SIRT3 by the compound can affect various biochemical pathways. SIRT3 is primarily located in the mitochondria and plays a crucial role in regulating the mitochondrial function and metabolism
Result of Action
The result of the compound’s action is the inhibition of SIRT3 activity, which can lead to alterations in mitochondrial function and metabolism . .
Propriétés
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c22-15(20-8-11(9-20)10-21-5-4-17-19-21)13-6-14(23-18-13)12-2-1-3-16-7-12/h1-7,11H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJMGPIIDDCRFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)CN4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


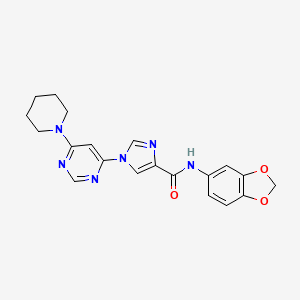

![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)
![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)
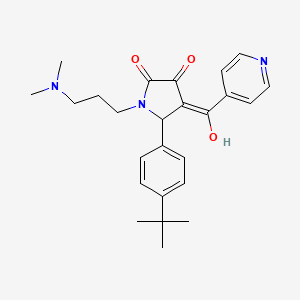
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2409800.png)
